molecular formula C21H34ClN3O5S B1678496 Pivmecillinam hydrochloride CAS No. 32887-03-9

Pivmecillinam hydrochloride

Cat. No. B1678496
CAS RN: 32887-03-9
M. Wt: 476 g/mol
InChI Key: UHPXMYLONAGUPC-RSRKELGKSA-N
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Description

Pivmecillinam is an oral anti-microbial agent that can be considered for treating E. coli urinary tract infection (UTI). It is a gram-negative antibiotic and an inhibitor of penicillin-binding protein 2 (PBP2) . It is a pivaloyloxymethyl ester of amdinocillin that is well absorbed orally, but broken down to amdinocillin in the intestinal mucosa .


Synthesis Analysis

Pivmecillinam is a β-lactam antibiotic and a pivaloyl-containing pro-drug. It belongs to the class of amidinopenicillin . It is a mecillinam prodrug, a pivaloyloxymethyl ester of amdinocillin that is well absorbed orally, but broken down to amdinocillin in the intestinal mucosa .


Molecular Structure Analysis

The empirical formula of Pivmecillinam hydrochloride is C21H33N3O5S · HCl. Its molecular weight is 476.03 . The chemical formula is C21H34ClN3O5S .


Chemical Reactions Analysis

Pivmecillinam has been shown to have synergistic effects with several antibiotics including novobiocin and rifampin in gram-negative bacteria . It is broken down to amdinocillin in the intestinal mucosa .


Physical And Chemical Properties Analysis

Pivmecillinam hydrochloride is a solid substance. It has a solubility of 34 mg/mL in DMSO .

Mechanism of Action

Target of Action

Pivmecillinam hydrochloride primarily targets the Penicillin-binding protein 1A . This protein is essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the structural integrity of the cell .

Mode of Action

Pivmecillinam hydrochloride is a prodrug of the beta-lactam antibiotic mecillinam . It interferes with the biosynthesis of the bacterial cell wall . Its activity is slightly different from that of other penicillins and cephalosporins . It inhibits the Penicillin-binding protein 1A, disrupting the cell wall synthesis and leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Pivmecillinam hydrochloride is the bacterial cell wall synthesis pathway . By inhibiting the Penicillin-binding protein 1A, it disrupts the formation of peptidoglycan cross-links, which are essential for maintaining the strength and rigidity of the bacterial cell wall .

Pharmacokinetics

Pivmecillinam hydrochloride is well absorbed orally . It is a prodrug that is hydrolyzed in the body to its active antibacterial agent, mecillinam, by enzymes in the blood, gastrointestinal tract, and other tissues . The maximum plasma concentration (Cmax) and the area under the concentration–time curve (AUC) of pivmecillinam increase in a dose-proportional manner . The mean cumulative percentage of urine excretion of mecillinam at 0 to 24 h ranges from 35.5 to 44.0% .

Result of Action

The primary result of Pivmecillinam hydrochloride’s action is the disruption of the bacterial cell wall synthesis, leading to bacterial cell death . It is active against gram-negative organisms and is used primarily in the treatment of lower urinary tract infections .

Action Environment

The action of Pivmecillinam hydrochloride can be influenced by environmental factors such as food intake. For instance, food has significant effects on Cmax and AUC 0−t of pivmecillinam and Cmax of mecillinam .

Safety and Hazards

Pivmecillinam is not suitable for people with any narrowing in the foodpipe or blockage in the stomach or intestines, any condition that leads to a deficiency of a substance called carnitine in the body, a rare metabolic disorder called porphyria, and people who have ever had an allergic reaction to penicillin or cephalosporin-type antibiotics . Severe allergic reactions have happened with this drug. Sometimes, this has been deadly .

Future Directions

Pivmecillinam is an oral antibiotic with excellent clinical efficacy in the treatment of uncomplicated UTIs. It has been used extensively in Nordic countries with few problems, but, despite this, it is not widely used in other countries. There is emerging in vitro and in vivo evidence of its activity against ESBL-producing organisms and its synergistic potential with β-lactamase inhibitors .

properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H/t14-,15+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPXMYLONAGUPC-WKLLBTDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045453
Record name Pivmecillinam hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pivmecillinam hydrochloride

CAS RN

32887-03-9
Record name Pivmecillinam hydrochloride
Source CAS Common Chemistry
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Record name Pivmecillinam hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivmecillinam hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-3,3-dimethyl-7-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, monohydrochloride, [2S-(2α,5α,6β)]-
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Record name PIVMECILLINAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Mecillinam, the active metabolite of Pivmecillinam hydrochloride?

A1: Mecillinam is a beta-lactam antibiotic that specifically targets penicillin-binding protein 2 (PBP2) in gram-negative bacteria. Unlike other beta-lactams that inhibit multiple PBPs, Mecillinam's selective binding to PBP2 disrupts bacterial cell wall synthesis, leading to cell death. [, , ]

Q2: How is Pivmecillinam hydrochloride metabolized in the body?

A2: Pivmecillinam hydrochloride is a prodrug, meaning it is inactive in its administered form. After oral administration, it is rapidly hydrolyzed to the active compound, Mecillinam. [, ] This conversion occurs primarily in the liver.

Q3: What is the bioavailability of Mecillinam after oral administration of Pivmecillinam hydrochloride tablets?

A3: Research suggests the bioavailability of Mecillinam, following oral administration of Pivmecillinam hydrochloride tablets, is between 65% to 70%. This was determined by comparing the area under the serum concentration-time curves of Mecillinam after intravenous administration versus oral administration of Pivmecillinam hydrochloride. Interestingly, despite the difference in bioavailability, two 200 mg Pivmecillinam hydrochloride tablets deliver a therapeutically equivalent amount of Mecillinam compared to a 200 mg intravenous injection. []

Q4: How stable is Pivmecillinam hydrochloride in human plasma?

A4: Pivmecillinam hydrochloride is known to be unstable in acidic conditions, including acidified human plasma. To address this, researchers developed specific LC-MS/MS methods to quantify both Pivmecillinam and Mecillinam in plasma. These methods involved an acidification step to improve stability during sample processing and storage, allowing for accurate pharmacokinetic studies. []

Q5: Are there differences in the pharmacokinetics of Pivmecillinam hydrochloride between pregnant and non-pregnant women?

A5: While specific details were not provided in the abstract, research has been conducted to investigate the pharmacokinetics of Pivmecillinam hydrochloride in both pregnant and non-pregnant women. [] This information is crucial for establishing safe and effective dosing regimens for the treatment of urinary tract infections during pregnancy.

Q6: Has Pivmecillinam hydrochloride been investigated for use against Chlamydia trachomatis infections?

A6: Despite Mecillinam showing promising in vitro activity against Chlamydia trachomatis, a small-scale study exploring its use for genital chlamydia infections was halted due to a high failure rate. The study observed a low cure rate (only 2 out of 17 patients achieved a cure). Factors like uncertain intracellular availability of Mecillinam and variability in achieving target drug concentrations within cells were identified as potential reasons for the low efficacy. []

Q7: What are the common treatment patterns for uncomplicated urinary tract infections (UTIs) in England, and what is the extent of inappropriate treatment?

A7: A large-scale study using data from the Clinical Practice Research Datalink (CPRD) database analyzed treatment patterns for uncomplicated UTIs in women in England. The study found that nitrofurantoin was the most frequently prescribed first-line treatment (71%), followed by trimethoprim (14.5%). Concerningly, the study revealed a high prevalence (43.5%) of inappropriate treatment, defined as deviations from the recommended drug class, duration, or dose outlined by the NICE UTI guidelines. [] This highlights the need for continued efforts to optimize prescribing practices and promote antimicrobial stewardship in UTI management.

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